molecular formula C15H22N2O2S B12706789 N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide CAS No. 126826-57-1

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide

Cat. No.: B12706789
CAS No.: 126826-57-1
M. Wt: 294.4 g/mol
InChI Key: CSMSPNKITJXZAK-FOCLMDBBSA-N
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Description

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group linked to a substituted pyrrolidinylidene moiety. Sulfonamides are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .

Properties

CAS No.

126826-57-1

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

(NE)-N-(1-butylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H22N2O2S/c1-3-4-11-17-12-5-6-15(17)16-20(18,19)14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3/b16-15+

InChI Key

CSMSPNKITJXZAK-FOCLMDBBSA-N

Isomeric SMILES

CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide typically involves the reaction of 1-butylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Core Structural Variations

The target compound shares the 4-methylbenzenesulfonamide backbone with several structurally related derivatives. Key differences arise in the substituents attached to the sulfonamide nitrogen:

Compound Name Substituent Group Molecular Formula Key Structural Features References
N-(4-Aminophenyl)-4-methylbenzenesulfonamide 4-Aminophenyl C₁₃H₁₄N₂O₂S V-shaped conformation; dihedral angle between benzene rings: 45.86°; N–H⋯O/N hydrogen bonds
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide 3-Bromo-5-methylpyridyl C₁₃H₁₃BrN₂O₂S Pyridine-benzene dihedral angle: 66.87°; intramolecular N–H⋯Br hydrogen bond
Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide) Urea-linked butylamino group C₁₂H₁₈N₂O₃S Oral hypoglycemic agent; planar urea moiety enhances binding to sulfonylurea receptors
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Chloro-nitro-phenylpropyl C₁₆H₁₇ClN₂O₄S Benzene-phenol dihedral angle: 19.4°; intermolecular C–H⋯O/N–H⋯O hydrogen bonds

Key Observations :

  • Conformational Flexibility: The dihedral angles between aromatic rings vary significantly (19.4° to 86.1°), influenced by substituent steric and electronic effects.
  • Hydrogen-Bonding Networks: Amino or nitro groups (e.g., in ) enhance intermolecular interactions, whereas halogen substituents (e.g., Br in ) favor intramolecular bonds. The pyrrolidinylidene moiety in the target compound may participate in unique hydrogen-bonding patterns.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Trends Crystallographic R Factor References
N-(4-Aminophenyl)-4-methylbenzenesulfonamide Not reported Moderate in polar solvents R = 0.058; wR = 0.122
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Not reported Low (due to Br substituent) R = 0.056; wR = 0.125
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 175–178 Lipophilic (chromene core) Not reported
Tolbutamide 126–130 High in alkaline solutions Not reported

Key Observations :

  • Melting Points : Derivatives with bulky or polar groups (e.g., chromene in ) exhibit higher melting points, suggesting stronger crystal packing.
  • Crystallographic Precision : Lower R factors (e.g., 0.056 in ) indicate high-resolution structural data, critical for understanding intermolecular interactions.

Key Observations :

  • Target Specificity : Substituents dictate biological targets. For example, the urea group in Tolbutamide is critical for binding sulfonylurea receptors , while the pyridyl-bromo group in enables kinase inhibition.
  • Therapeutic Potential: The pyrrolidinylidene group in the target compound may confer selectivity for neurological or metabolic targets, warranting further investigation.

Biological Activity

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₂N₂O₂S
  • SMILES : CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)C
  • InChIKey : CSMSPNKITJXZAK-FOCLMDBBSA-N

The compound features a pyrrolidine moiety linked to a sulfonamide group, which is crucial for its biological interactions.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. In a study evaluating several analogues, the compounds showed IC₅₀ values in the nanomolar range against 16 cancer cell lines, indicating strong cytotoxic potential .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundIC₅₀ (nM)Cell Line
Compound A50M21 (Melanoma)
Compound B75MDA-MB-231 (Breast)
Compound C100A549 (Lung)

These findings suggest that the structural modifications in the sulfonamide derivatives significantly enhance their cytotoxicity.

The mechanism through which this compound exerts its effects primarily involves the disruption of microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis .

Table 2: Effects on Cell Cycle Progression

TreatmentG0/G1 (%)S (%)G2/M (%)
Control602020
Compound A (5x IC₅₀)301060
Compound B (5x IC₅₀)251570

This table illustrates the significant shift in cell cycle distribution upon treatment with the compound, highlighting its potential as an antineoplastic agent.

Study on Angiogenesis Inhibition

In chick chorioallantoic membrane (CAM) assays, selected derivatives were shown to inhibit angiogenesis effectively. Compounds comparable to combretastatin A-4 demonstrated substantial reductions in tumor growth with minimal toxicity to embryos . This suggests that this compound could be a promising candidate for further development in cancer therapies.

Comparative Analysis with Other Agents

A comparative study involving traditional chemotherapeutic agents revealed that while many existing treatments exhibit significant side effects due to systemic toxicity, this compound showed a favorable toxicity profile. This characteristic is particularly advantageous for developing targeted therapies that minimize harm to normal tissues .

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